7-カルボキシインドリジンメチルエステル

概要

説明

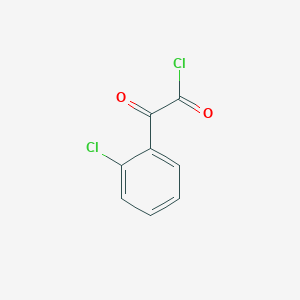

“Methyl indolizine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .

Synthesis Analysis

The synthesis of indolizines, including “Methyl indolizine-7-carboxylate”, has been achieved through various methodologies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but newer strategies have also been developed . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis

The molecular structure of “Methyl indolizine-7-carboxylate” contains a total of 23 bonds. There are 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis

Indolizine is a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various methodologies, including radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Physical And Chemical Properties Analysis

“Methyl indolizine-7-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 154.4±20.4 °C .科学的研究の応用

蛍光分子の合成

“7-カルボキシインドリジンメチルエステル”誘導体は、優れた蛍光特性を持つことが明らかになっています . これにより、生物学的イメージングや材料科学の用途において重要な有機蛍光分子の合成に役立ちます。これらの蛍光分子を用いて生物学的プロセスを追跡し視覚化できることは、医学診断や研究に大きな影響を与えます。

医学における生物活性化合物

“7-カルボキシインドリジンメチルエステル”を含むインドリジン誘導体は、さまざまな生物活性を有することが知られています . これらは、癌細胞、微生物、およびヒトの体内のさまざまな疾患の治療に用いられてきました。 これらの化合物は、抗ウイルス性、抗炎症性、および抗癌特性を持つ化合物を作り出すために使用できるため、創薬において重要な役割を果たしています .

材料科学における用途

インドリジン誘導体の蛍光特性は、材料科学にも広がっています。 “7-カルボキシインドリジンメチルエステル”は、電子機器やフォトニクス用の高度な材料を作成するための用途を持つ有機蛍光材料の開発に使用できます . これらの材料は、OLED(有機発光ダイオード)やその他の発光材料の開発に使用できます。

生物学的調査ツール

生物学的調査において、“7-カルボキシインドリジンメチルエステル”誘導体は、生物学的メカニズムを調査および理解するためのツールとして役立ちます . これらは、生物活性を持つため、タンパク質相互作用、酵素活性、および細胞プロセスを研究するために使用できます。 これは、新しい治療法の開発と、分子レベルでの病気の理解に大きな影響を与えます。

創薬と設計

“7-カルボキシインドリジンメチルエステル”の一部であるインドリジン核は、多くの合成医薬品分子の構造における重要な構成要素です . これは、抗癌、抗ウイルス、およびその他の治療特性を持つ可能性のある新しい薬剤の開発のための足場を提供します。 この化合物の汎用性により、新規薬剤候補の探索が可能になります。

化学合成とグリーンケミストリー

“7-カルボキシインドリジンメチルエステル”は、化学における新しい合成経路の開発に役割を果たしています . これは、化学合成の環境への影響を軽減することに重点を置いたグリーンケミストリーのアプローチに関与しています。 この化合物は、より環境に優しく持続可能な方法で合成することができ、グリーンケミストリーの実践の発展に貢献しています。

作用機序

Target of Action

Methyl indolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . .

Mode of Action

Indolizine derivatives, in general, are known to interact with various biological targets due to their versatile nature . The exact interaction of Methyl indolizine-7-carboxylate with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indolizine derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indolizine derivatives have been screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects

Safety and Hazards

将来の方向性

The future directions for “Methyl indolizine-7-carboxylate” and other indolizines involve further exploration of their synthesis and potential applications. Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This could be a promising area for future research.

生化学分析

Biochemical Properties

Methyl indolizine-7-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative coupling and transition metal-catalyzed reactions. These interactions are crucial for the compound’s role in biological systems, as they facilitate the formation of complex molecular structures and influence various biochemical pathways .

Cellular Effects

Methyl indolizine-7-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular behavior and function. Additionally, it can alter gene expression patterns, which in turn affects the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of methyl indolizine-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which leads to downstream effects on various biochemical pathways. These interactions are essential for the compound’s biological activity and its ability to modulate cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl indolizine-7-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of methyl indolizine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Methyl indolizine-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s role in these pathways is crucial for its biological activity and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of methyl indolizine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

Methyl indolizine-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for the compound’s ability to interact with its target biomolecules and modulate cellular processes .

特性

IUPAC Name |

methyl indolizine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQIGDNWKHPLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659443 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887602-89-3 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)

![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)